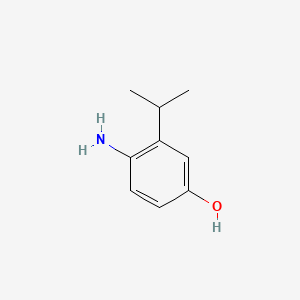

4-Amino-3-(isopropyl)phenol

Description

Contextualizing Aromatic Amines and Phenols in Organic Chemistry

Aromatic amines and phenols are fundamental components of organic chemistry. sundarbanmahavidyalaya.in Amines are organic derivatives of ammonia (B1221849) where one or more hydrogen atoms are replaced by alkyl or aryl groups. sundarbanmahavidyalaya.in They are found in a wide array of biologically important molecules such as proteins, vitamins, and hormones, and are also key components in synthetic materials like polymers and dyes. sundarbanmahavidyalaya.in The basicity of amines is a defining characteristic, influenced by the nature of the substituents on the nitrogen atom. sundarbanmahavidyalaya.in

Phenols, on the other hand, are compounds where a hydroxyl group is directly bonded to an aromatic ring. britannica.compressbooks.pub This direct attachment confers a slight acidity to the hydroxyl group, a property that distinguishes them from aliphatic alcohols. britannica.compressbooks.pub Phenols are highly reactive towards electrophilic aromatic substitution, a feature that makes them valuable precursors in the synthesis of more complex molecules. britannica.com

The combination of these two functional groups on a single aromatic scaffold, as seen in aminophenols, results in a molecule with amphoteric properties, capable of acting as both a weak acid and a weak base. chemcess.comresearchgate.net This dual reactivity, coupled with the potential for further functionalization of the aromatic ring, makes aminophenolic structures highly valuable in chemical synthesis.

Academic Significance of Aminophenolic Architectures

The structural framework of aminophenols is a cornerstone in the development of a diverse range of chemical entities. Their inherent reactivity allows for a multitude of chemical transformations, including acylation, alkylation, and diazotization, leading to the formation of various derivatives. researchgate.net These derivatives have found applications in several areas of academic and industrial research.

For instance, aminophenols are crucial intermediates in the synthesis of dyes and pigments. ontosight.ai The presence of the amino group allows for diazotization and subsequent coupling reactions to produce azo dyes, which are known for their vibrant colors. sundarbanmahavidyalaya.in In the pharmaceutical realm, aminophenolic structures are precursors to a number of active pharmaceutical ingredients. ontosight.ai A notable example is the industrial synthesis of paracetamol, which involves the acetylation of 4-aminophenol (B1666318). wikipedia.org

Furthermore, research has explored the biological activities of various aminophenol derivatives. Studies have shown that Schiff base derivatives of 4-aminophenol exhibit promising antibacterial and antifungal activities. mdpi.comnih.gov The unique electronic and structural properties of aminophenols also make them interesting candidates for materials science, with applications in areas such as corrosion inhibition. researchgate.net

The Unique Position of 4-Amino-3-(isopropyl)phenol in Substituted Phenol (B47542) Chemistry

Among the vast family of substituted phenols, this compound holds a unique position due to its specific substitution pattern. The presence of an isopropyl group ortho to the amino group and meta to the hydroxyl group introduces steric and electronic effects that influence its reactivity and physical properties.

The chemical formula of this compound is C9H13NO, and its molecular weight is 151.21 g/mol . ontosight.ai The synthesis of this compound typically involves a multi-step process that may include the alkylation of a phenol derivative, followed by nitration and subsequent reduction to introduce the amino group. ontosight.ai

The strategic placement of the isopropyl group can modulate the reactivity of both the amino and hydroxyl functionalities, as well as the aromatic ring itself. This can lead to selective reactions that might not be as easily achieved with simpler aminophenols. This structural nuance makes this compound a valuable intermediate in the synthesis of specialized chemical compounds. ontosight.ai Its applications are found in the synthesis of certain pharmaceuticals and as a precursor in the production of specific dyes. ontosight.ai

| Property | Value |

| Molecular Formula | C9H13NO |

| Molecular Weight | 151.21 g/mol ontosight.ai |

| Melting Point | 175.5 °C echemi.com |

| Boiling Point | 305.4 °C at 760 mmHg echemi.com |

| Flash Point | 138.5 °C echemi.com |

| Density | 1.078 g/cm³ echemi.com |

| Refractive Index | 1.578 echemi.com |

| CAS Number | 82774-61-6 echemi.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-3-propan-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-6(2)8-5-7(11)3-4-9(8)10/h3-6,11H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWYSAVAYUJTSLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101002882 | |

| Record name | 4-Amino-3-(propan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101002882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82774-61-6 | |

| Record name | 4-Amino-3-(1-methylethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82774-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-3-(isopropyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082774616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-3-(propan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101002882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-3-(isopropyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.730 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Amino 3 Isopropyl Phenol and Its Analogs

Classical Multi-Step Synthetic Routes

Traditional methods for synthesizing 4-Amino-3-(isopropyl)phenol and its analogs typically involve a sequence of well-established chemical reactions. These routes often begin with a simple phenolic precursor and introduce the necessary functional groups—the isopropyl and amino moieties—in a stepwise fashion. A common starting material for these syntheses is 3-isopropylphenol. ontosight.airesearchgate.net

Alkylation Strategies for Isopropyl Introduction onto Phenolic Rings

The introduction of an isopropyl group onto a phenolic ring is a key initial step in many synthetic routes. Friedel-Crafts alkylation is a primary method for this transformation. researchgate.net This reaction typically employs an alkylating agent, such as isopropyl alcohol or an isopropyl halide, in the presence of a Lewis acid or a strong acid catalyst. researchgate.netgoogle.comsemanticscholar.orggoogle.com The choice of catalyst and reaction conditions can influence the regioselectivity of the alkylation, directing the isopropyl group to the desired position on the phenol (B47542) ring. semanticscholar.orggoogle.com

For instance, the alkylation of m-cresol (B1676322) with isopropyl alcohol can be performed under solvent-free conditions using a strong acid resin catalyst. semanticscholar.org The reaction parameters, including temperature, reactant molar ratio, and catalyst amount, are crucial in controlling the product distribution and minimizing the formation of poly-alkylated byproducts. semanticscholar.org In some cases, the reaction can be carried out in supercritical water without a traditional catalyst, where water itself acts as a reaction medium and promoter. researchgate.net

Table 1: Examples of Alkylation Reactions on Phenolic Compounds

| Phenolic Substrate | Alkylating Agent | Catalyst/Conditions | Key Findings |

|---|---|---|---|

| m-Cresol | Isopropyl alcohol | Strong acid resin, solvent-free | Reaction parameters control selectivity for mono-alkylated products. semanticscholar.org |

| Phenol | 2-Propanol | Supercritical water, no catalyst | Highly ortho-selective alkylation is achievable. researchgate.net |

| Phenol | Isopropyl alcohol | Diethyl ether complex of BF3 in phosphoric acid | Produces ortho-isopropyl phenol. prepchem.com |

| Phenol | Iso-propanol | Zeolites (e.g., SAPO-11) | Catalyst properties influence conversion and selectivity. researchgate.net |

Nitration and Subsequent Reduction for Amino Group Installation

Once the isopropyl group is in place, the next step is typically the introduction of a nitro group, which serves as a precursor to the final amino group. Nitration of the substituted phenol is commonly achieved using nitric acid, often in the presence of a catalyst or in a specific solvent system to control the regioselectivity. researchgate.netresearchgate.netnoaa.gov For example, the nitration of phenols can be carried out with dilute nitric acid in a two-phase system using a phase-transfer catalyst like tetrabutylammonium (B224687) bromide to enhance reaction rates and selectivity. researchgate.net

Following nitration, the nitro group is reduced to an amino group. This reduction is a well-established transformation in organic synthesis and can be accomplished using various methods. mdpi.comwikipedia.orgdtic.mil Catalytic hydrogenation is a common and clean method, employing catalysts such as platinum on carbon (Pt/C), Raney Nickel, or palladium on carbon (Pd/C). wikipedia.orgacs.orggoogle.com Chemical reductants like iron filings in an acidic medium or tin(II) chloride are also effective. wikipedia.orggoogle.com The choice of reducing agent and conditions can be critical to avoid side reactions and ensure a high yield of the desired aminophenol. dtic.mil

Table 2: Common Methods for Reduction of Nitrophenols

| Nitro Compound | Reducing Agent/Catalyst | Key Features |

|---|---|---|

| p-Nitrophenol | Pt/C catalyst | High catalytic activity. acs.org |

| p-Nitrophenol | Iron-acid | A conventional method, though it can present disposal issues. acs.orgarxiv.org |

| 4-Nitrophenol | Copper ferrite (B1171679) (CuFe5O8) | Efficient and uses inexpensive starting materials. mdpi.com |

| 4-Nitrophenol | Pd@NixB–SiO2/RGO nanocomposite | High activity and excellent stability. rsc.org |

| 4-Nitrophenol | BiPO4/g-C3N4 with NaBH4 | Ultrafast conversion in the dark. nih.gov |

Diazotization and Hydrolysis Approaches in Aminophenol Synthesis

An alternative route to aminophenols involves the diazotization of an amino-substituted precursor followed by hydrolysis. This method is particularly useful when starting from an aniline (B41778) derivative. researchgate.netarxiv.org For instance, 3-isopropylaniline (B1630885) can be diazotized using sodium nitrite (B80452) and a mineral acid (e.g., hydrochloric or sulfuric acid) at low temperatures to form a diazonium salt. researchgate.netquickcompany.in This intermediate is then hydrolyzed, typically by boiling with water, to yield the corresponding phenol. researchgate.net This approach offers a different strategic pathway to access the target molecule, especially when the corresponding aniline is readily available. The diazotization-hydrolysis sequence can also be applied to the synthesis of various substituted phenols. patsnap.comrsc.orgresearchgate.netgoogle.com.naresearchgate.net

Advanced Synthetic Approaches to this compound

In addition to classical methods, modern synthetic chemistry offers more advanced and efficient strategies for the preparation of this compound. These approaches often focus on improving regioselectivity and employing catalytic systems to enhance reaction efficiency and sustainability.

Regioselective Synthesis Techniques for Aromatic Substitution

Achieving high regioselectivity in the substitution of aromatic rings is a significant goal in organic synthesis. For the synthesis of this compound, this means controlling the positions of the isopropyl and amino groups. Advanced techniques may involve the use of directing groups or specialized catalysts to favor substitution at the desired positions. uj.edu.plrsc.orgsemanticscholar.org For example, the use of specific catalysts in Friedel-Crafts alkylation can lead to a high preference for either ortho or para substitution relative to the hydroxyl group of a phenol. researchgate.net Similarly, in nitration reactions, the choice of nitrating agent and reaction conditions can significantly influence the position of the incoming nitro group. researchgate.net

Catalytic Methods in Aminophenol Production

Catalysis plays a pivotal role in modern organic synthesis, offering pathways that are often more efficient, selective, and environmentally benign than stoichiometric reactions. The production of aminophenols has benefited significantly from the development of novel catalytic systems. acs.orgarxiv.org For instance, the direct catalytic hydrogenation of nitrobenzene (B124822) in an acidic medium can produce p-aminophenol in a single step, bypassing the need for isolating the intermediate p-nitrophenol. acs.orgarxiv.orgresearchgate.netchemistryworld.com This process often utilizes a platinum catalyst and involves the in-situ rearrangement of an intermediate phenylhydroxylamine. wikipedia.orgacs.org

The development of new catalysts continues to be an active area of research. For example, gold cluster catalysts have shown promise in the selective hydrogenation of nitrobenzene to p-aminophenol. chemistryworld.com Furthermore, bifunctional catalysts that combine a hydrogenation metal with a solid acid support have been explored to improve the selectivity of nitrobenzene hydrogenation to p-aminophenol. researchgate.net These advanced catalytic methods represent the forefront of efficient and sustainable aminophenol production.

One-Pot Synthesis Protocols for Aromatic Aminophenols

One-pot synthesis, where reactants are subjected to successive chemical reactions in a single reactor, offers significant advantages in terms of efficiency, reduced solvent usage, and operational simplicity. While specific one-pot protocols for this compound are not extensively documented, analogous syntheses of other aromatic aminophenols provide a blueprint for potential strategies.

A relevant example is the one-pot mechanochemical synthesis of paracetamol (4-acetamidophenol) from 4-nitrophenol. rsc.org This process involves the simultaneous hydrogenation of the nitro group to an amine and the subsequent acetylation of the newly formed amine in a single vessel. rsc.org This approach avoids the isolation of the intermediate 4-aminophenol (B1666318), which can be prone to oxidation. rsc.org The reaction can be performed using various hydrogen sources, and the conditions significantly impact the outcome.

Table 1: Comparison of One-Pot Paracetamol Synthesis Conditions

| Parameter | Transfer Hydrogenation | High-Pressure Hydrogenation |

|---|---|---|

| Starting Material | 4-Nitrophenol | 4-Nitrophenol |

| Catalyst | Pd/C | Pd/C |

| Hydrogen Source | Formic Acid | H₂ Gas (10 bar) |

| Acetylation Agent | Acetic Anhydride (B1165640) | Acetic Anhydride |

| Solvent | Isopropanol | Isopropanol |

| Temperature | Not specified | 80 °C |

| Time | 15 min | 30 min |

| Yield/Selectivity | Low selectivity due to side reactions | 95% yield and selectivity |

Data sourced from a study on one-pot mechanochemical synthesis. rsc.org

Other one-pot strategies applicable to aminophenol synthesis include the palladium-catalyzed C–H acetoxylation of anilines to generate 2-aminophenol (B121084) derivatives. researchgate.net Furthermore, aminophenols serve as versatile starting materials in one-pot reactions for constructing more complex molecules, such as 2-arylbenzoxazoles, demonstrating their utility in streamlined synthetic sequences. nih.govnih.gov

Energy Transfer (EnT) Photocatalysis in Phenolic Amine Synthesis

Photocatalysis has emerged as a powerful tool in organic synthesis, utilizing light to drive chemical transformations under mild conditions. nih.gov A distinct and potent strategy within this field is Energy Transfer (EnT) photocatalysis. thieme-connect.com Unlike photoredox catalysis, which involves single-electron transfer, EnT catalysis operates via the transfer of energy from a photo-excited sensitizer (B1316253) to a substrate, promoting it to an excited state without any net electron exchange. thieme-connect.comrsc.org

This approach has been successfully applied to the synthesis of amino alcohols through the δ-amination of alkyl alcohols. chemrxiv.orgrsc.org In this metal-free process, a photosensitizer, upon absorbing light, facilitates the simultaneous generation of a persistent iminyl radical and a transient carbon-centered radical. rsc.org These radicals then combine to form the desired product. chemrxiv.org The methodology has proven effective for a range of substrates, including a phenolic ether derived from thymol, which underscores its applicability to the synthesis of phenolic amines. rsc.org

The process involves a sequence of fragmentation, decarboxylation, and 1,5-hydrogen atom transfer (HAT) to generate a C(sp³)-hybridized radical, which then couples to yield the final product. rsc.org

Table 2: Representative Example of δ-Amination via EnT Photocatalysis

| Parameter | Condition |

|---|---|

| Reaction Type | δ-insertion of protected amine into an aliphatic alcohol |

| Catalysis Type | Metal-free Energy Transfer (EnT) Photocatalysis |

| Key Mechanism | Simultaneous generation of iminyl and alkoxy radicals via EnT |

| Substrate Scope | Primary & secondary alcohols, including phenolic ethers (from thymol) |

| Key Advantage | Operationally simple, avoids metal catalysts |

Data synthesized from studies on δ-amination of alcohols. chemrxiv.orgrsc.org

The scalability of this photo-induced transformation has been demonstrated using a continuous-flow system, which can maintain reactivity while reducing reaction times compared to batch processing. rsc.org

Optimization of Reaction Conditions and Yield Enhancement in this compound Synthesis

Alkylation Step Optimization: The initial alkylation of phenol is a key step. Studies on analogous phenol alkylation reactions reveal critical parameters that influence efficiency and selectivity. For instance, in the zeolite-catalyzed alkylation of phenol, temperature, reaction time, molar ratio of reactants, and catalyst loading are all pivotal. ppor.az

Table 3: Influence of Reaction Parameters on Phenol Alkylation Yield

| Parameter | Range Studied | Optimal Value | Effect on Yield |

|---|---|---|---|

| Temperature | 80-150 °C | 130 °C | Yield increases to a maximum then declines |

| Reaction Time | 2.5-7 h | 5.5 h | Yield increases with time up to a plateau |

| Catalyst Amount | 5-20% | 15% | Yield increases with catalyst amount to a maximum |

Data based on an optimization study of zeolite-catalyzed phenol alkylation. ppor.az

Reduction Step Optimization: The final step, the reduction of a nitro-intermediate to the target aminophenol, is equally critical. Research on the synthesis of structurally related compounds, such as 3-[2-(4-Aminophenyl)propan-2-yl]phenol, provides valuable insights into optimizing this transformation. The reduction is commonly achieved using hydrogen gas over a palladium-on-carbon (Pd/C) catalyst. Simple procedural modifications can lead to significant improvements in yield.

Table 4: Optimization of the Nitro Group Reduction Step

| Optimization Tactic | Finding | Yield Improvement |

|---|---|---|

| Reactant/Catalyst Pre-treatment | Pre-drying under vacuum at 60°C | 12–15% increase |

| Atmosphere Control | Introduction of a nitrogen atmosphere | Reduces oxidative byproducts, achieving 68–72% isolated yields |

| Hydrogenation Pressure | Controlled H₂ pressure over Pd/C catalyst | Yields can exceed 90% under 30 psi |

Data sourced from an optimization study on a related aminophenol synthesis.

These findings highlight that meticulous control over reaction parameters—including temperature, pressure, atmosphere, and reactant purity—is essential for the high-yielding synthesis of this compound and its analogs.

Mechanistic Investigations of 4 Amino 3 Isopropyl Phenol Reactions

Electrophilic Aromatic Substitution Reactions of Aminophenols

The aromatic ring of aminophenols is highly activated towards electrophilic aromatic substitution (EAS) due to the powerful electron-donating nature of the amino (-NH₂) and hydroxyl (-OH) groups. libretexts.org Both are strongly activating and ortho-, para-directing substituents. In 4-Amino-3-(isopropyl)phenol, the -OH group is at position 1, the isopropyl group at position 3, and the amino group at position 4.

The directing effects of the substituents on this compound are summarized below:

Hydroxyl (-OH) group: Directs incoming electrophiles to positions 2 and 6 (ortho) and position 4 (para).

Amino (-NH₂) group: Directs incoming electrophiles to positions 3 and 5 (ortho) and position 1 (para).

Isopropyl (-CH(CH₃)₂) group: A weak activator that directs to positions 2 and 6 (ortho) and position 4 (para).

The substitution pattern is determined by the combined influence of these groups. The -OH and -NH₂ groups are much stronger activators than the isopropyl group. The position of substitution will favor the sites most activated and least sterically hindered. In this molecule, position 5 is ortho to the powerful amino group and meta to the hydroxyl and isopropyl groups, making it a likely site for substitution. Position 2 is ortho to both the hydroxyl and isopropyl groups and meta to the amino group. The steric bulk of the adjacent isopropyl group at position 3 may hinder substitution at position 2.

A significant challenge in EAS reactions with aminophenols is their high reactivity, which can lead to multiple substitutions and oxidative side reactions, often resulting in the formation of tarry materials. libretexts.org The amino group is particularly susceptible to oxidation. To control the reaction and prevent these undesirable outcomes, the high reactivity of the amino group can be moderated by converting it into an amide (e.g., an acetamide) through reaction with an agent like acetic anhydride (B1165640). openstax.org The resulting amido group is still an ortho-, para-director but is less strongly activating than the free amine, allowing for more controlled and selective substitution. openstax.org After the substitution reaction, the protecting acetyl group can be removed via hydrolysis to restore the amine functionality.

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution in this compound

| Substituent | Position | Activating/Deactivating | Directing Effect | Relative Strength |

| Hydroxyl (-OH) | 1 | Strongly Activating | Ortho, Para | Very Strong |

| Isopropyl (-CH(CH₃)₂) | 3 | Weakly Activating | Ortho, Para | Weak |

| Amino (-NH₂) | 4 | Strongly Activating | Ortho, Para | Very Strong |

Nucleophilic Addition Pathways in Aminophenol Systems

Aminophenol systems can participate in nucleophilic reactions primarily through two mechanisms: either by acting as a nucleophile themselves or by undergoing oxidation to form electrophilic intermediates that are then attacked by external nucleophiles.

The this compound molecule possesses two nucleophilic centers: the nitrogen atom of the amino group and the oxygen atom of the hydroxyl group. The nucleophilicity of the amino group allows it to react with electrophiles such as alkyl halides or acyl chlorides. The hydroxyl group, especially when deprotonated to its phenoxide form under basic conditions, is also a potent nucleophile.

More significantly, nucleophilic addition pathways are prominent in the reactions of oxidized aminophenols. The oxidation of p-aminophenols generates highly reactive quinone imine intermediates. nih.gov These species are potent electrophiles and readily undergo Michael-type (1,4-conjugate) addition with a variety of nucleophiles, including thiols and amines. nih.govbeilstein-journals.org For this compound, oxidation would lead to the corresponding quinone imine. This intermediate can then be attacked by nucleophiles. In the absence of other strong nucleophiles, even water can act as a nucleophile, leading to hydrolysis of the imine and subsequent formation of a benzoquinone derivative and ammonia (B1221849). ua.esresearchgate.net

Radical-Chain Mechanisms in Functionalized Aromatic Amines

Radical-chain mechanisms are fundamental to many chemical transformations and involve three main stages: initiation, propagation, and termination. nih.gov Initiation involves the formation of radical species, often through thermal or photochemical means. nih.gov In the propagation steps, a radical reacts to form a product molecule and another radical, which continues the chain. The process concludes with termination, where radicals combine to form stable, non-radical products. nih.gov

Aromatic amines can be involved in radical reactions through several pathways. The amino group can be activated to form a nitrogen-centered radical. acs.org For example, the oxidation of an aromatic amine can begin with the loss of a single electron from the nitrogen atom, yielding a radical cation. rsc.org This radical cation is a key intermediate that can undergo further reactions.

Another pathway involves the homolytic cleavage of the C(sp²)–N bond, which can be facilitated by converting the amine into a suitable precursor, such as a pyridinium (B92312) salt. This activation strategy enables the formation of an aryl radical, which can then be trapped by other reagents in the system. nih.gov While specific studies on this compound are limited, these general principles of radical generation and reaction in functionalized aromatic amines are applicable. The presence of the phenolic hydroxyl and isopropyl groups would influence the stability and subsequent reactivity of any radical intermediates formed on the aromatic ring or the amino group. For instance, the reductive removal of an amino group via a diazonium salt intermediate is known to proceed through a radical mechanism. libretexts.org

Oxidation Processes in Aminophenols and Related Phenolic Structures

The oxidation of aminophenols is a complex process that can lead to a variety of intermediates and final products, including quinones, dimers, and polymers. ua.esresearchgate.net The reaction pathway is highly dependent on factors such as the pH of the medium and the substitution pattern of the aminophenol. researchgate.netresearchgate.net

The electrochemical or chemical oxidation of p-aminophenols typically proceeds via a two-electron, two-proton process to yield a p-quinone imine intermediate. researchgate.net For this compound, oxidation would generate 3-isopropyl-1,4-benzoquinone imine. This species is generally unstable and highly electrophilic. nih.govacs.org

Quinone imines are susceptible to attack by nucleophiles. nih.gov A common and important reaction is hydrolysis, where water attacks the electrophilic ring, ultimately leading to the formation of the corresponding p-benzoquinone and the release of ammonia. ua.esresearchgate.net In the case of this compound, this would result in the formation of isopropyl-p-benzoquinone.

Quinone methides are another class of reactive intermediates, typically formed from the oxidation of phenols bearing an alkyl substituent at the ortho or para position. nih.gov These species are highly reactive due to the driving force of re-aromatization upon reaction with a nucleophile. rsc.org While the primary oxidation product of this compound is the quinone imine, the potential for quinone methide formation involving the isopropyl group exists under certain oxidative conditions, although it is a less common pathway compared to the oxidation of the aminophenol moiety itself. The reactivity of quinone methides is high, and they readily react with any available nucleophiles, including water. mdpi.com

The reactive intermediates generated during the oxidation of aminophenols, such as radical cations or quinone imines, can undergo coupling reactions to form dimers and higher oligomers. nih.gov The oxidation of o-aminophenol, for example, is known to be accompanied by a dimerization reaction, which can lead to the formation of phenoxazine (B87303) structures. researchgate.netmdpi.com

For p-aminophenol derivatives like this compound, the initial radical cation formed by one-electron oxidation can couple with another radical cation or a neutral parent molecule. These dimerization reactions can occur through C-C, C-N, or N-N bond formation, leading to a complex mixture of products. In a study simulating the oxidation of p-aminophenol, dimers, trimers, and tetramers were identified as products. nih.gov The electropolymerization of aminophenols on electrode surfaces to form conductive polymer films is a direct application of these oligomerization and polymerization pathways. ua.esmdpi.comelectrochemsci.org The structure of the resulting polymer can vary, including ladder-like or open-chain forms. mdpi.com

Formation and Reactivity of Quinone and Quinone Methide Intermediates

Reaction Kinetics and Thermodynamics of this compound Transformations

Detailed kinetic and thermodynamic data for reactions involving this compound are not widely available. However, data from related aminophenol compounds can provide insight into the likely behavior of this molecule. The rates and equilibrium positions of its reactions will be influenced by the electronic and steric properties of the isopropyl group.

Kinetic studies on the oxidation of aminophenols show that the reaction order and rate are highly dependent on pH. researchgate.net For example, the oxidation of 2-aminophenol (B121084) was found to follow first-order kinetics with respect to the aminophenol concentration. scielo.org.mx The rate of hydrolysis for electrochemically generated p-quinone imines is also dependent on pH and the nature of any substituents on the nitrogen atom. researchgate.net The presence of the electron-donating isopropyl group in this compound would likely stabilize the aromatic ring and any cationic intermediates, potentially affecting reaction rates compared to unsubstituted p-aminophenol.

Thermodynamic parameters, such as activation energy (Ea), enthalpy (ΔH‡), and entropy (ΔS‡) of activation, have been determined for some aminophenol reactions. For the oxidation of 2-aminophenol in an alkaline medium, the activation energy was found to be 8.24 kcal/mol. scielo.org.mxscielo.org.mx The pKa values of 4-aminophenol (B1666318) are 5.48 for the protonated amino group and 10.30 for the phenolic hydroxyl group, reflecting the basicity of the amine and the acidity of the phenol (B47542), respectively. wikipedia.org The isopropyl group in this compound is expected to have a minor electronic effect on these pKa values but may influence the thermodynamics of reactions through steric interactions. Complexation reactions of aminophenols with metal ions have been shown to be spontaneous and exothermic. researchgate.net

Table 2: Thermodynamic Parameters for the Oxidation of 2-Aminophenol at pH 9

| Parameter | Value | Unit | Reference |

| Activation Energy (Ea) | 8.24 | kcal/mol | scielo.org.mxscielo.org.mx |

| Enthalpy of Activation (ΔH‡) | 7.63 | kcal/mol | scielo.org.mxscielo.org.mx |

| Entropy of Activation (ΔS‡) | -31.5 | e.u. | scielo.org.mxscielo.org.mx |

| Free Energy of Activation (ΔF‡) | 17.2 | kcal/mol | scielo.org.mxscielo.org.mx |

Note: This data is for 2-aminophenol and serves as an illustrative example. The values for this compound may differ due to structural variations.

Chemical Reactivity with Biomolecules: Adduct Formation Studies

Following a comprehensive review of scientific literature, no specific studies detailing the chemical reactivity of this compound with biomolecules or the formation of adducts were identified. While the broader class of aminophenols is known to undergo metabolic activation to form reactive intermediates capable of binding to cellular macromolecules, research focusing explicitly on the isopropyl-substituted derivative, this compound, appears to be unavailable in the public domain.

The general mechanism for the bioactivation of many p-aminophenol derivatives involves oxidation to a highly reactive quinone imine intermediate. These electrophilic species can subsequently form covalent bonds, or adducts, with nucleophilic residues in biomolecules such as proteins and DNA. For instance, the well-studied analgesic acetaminophen (B1664979) (N-acetyl-p-aminophenol) is metabolized to the reactive intermediate N-acetyl-p-benzoquinone imine (NAPQI), which can form covalent adducts with cysteine residues in proteins. This process is considered a key event in the mechanism of acetaminophen-induced hepatotoxicity.

Similarly, studies on other aminophenol derivatives, such as 4-aminophenol itself and its chlorinated analogs, have shown that they can be oxidized and form glutathione (B108866) conjugates, which in some cases are more toxic than the parent compound. The formation of these adducts is a critical area of investigation in toxicology, as it can lead to protein dysfunction, oxidative stress, and cellular damage.

However, the influence of the isopropyl group at the 3-position of the phenol ring on the rate and mechanism of bioactivation and subsequent adduct formation for this compound has not been specifically elucidated in the reviewed literature. Factors such as steric hindrance and electronic effects of the isopropyl group could potentially modify the reactivity of the corresponding quinone imine intermediate compared to unsubstituted p-aminophenol. Without dedicated studies on this compound, any discussion of its specific adduct-forming capabilities would be speculative.

Future research, likely employing techniques such as mass spectrometry-based proteomics and metabolomics, would be necessary to identify potential protein and DNA adducts of this compound and to understand the mechanistic details of its interaction with biomolecules.

Spectroscopic Characterization and Structural Elucidation of 4 Amino 3 Isopropyl Phenol

Vibrational Spectroscopy Studies of 4-Amino-3-(isopropyl)phenol (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. These vibrations are specific to the types of bonds and functional groups present, making them excellent tools for structural characterization. For this compound, the spectra are expected to show characteristic bands for the O-H, N-H, C-H (aliphatic and aromatic), and C-C bonds, as well as vibrations of the substituted benzene (B151609) ring.

Key functional group vibrations include:

O-H and N-H Stretching: The O-H stretching vibration of the phenolic group typically appears as a broad band in the FT-IR spectrum, generally in the range of 3200-3600 cm⁻¹. researchgate.net The N-H stretching vibrations of the primary amine group are expected to present as two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes.

C-H Stretching: Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while aliphatic C-H stretching from the isopropyl group will appear just below 3000 cm⁻¹.

C=C Aromatic Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring typically occur in the 1450-1600 cm⁻¹ region.

N-H Bending: The in-plane bending (scissoring) vibration of the -NH₂ group is expected around 1600-1650 cm⁻¹.

C-O Stretching and O-H Bending: The C-O stretching of the phenol (B47542) group is typically found in the 1200-1260 cm⁻¹ region, while the O-H in-plane bending is expected around 1330-1440 cm⁻¹.

Isopropyl Group Vibrations: Characteristic bending vibrations for the isopropyl group are expected around 1365-1385 cm⁻¹ (symmetric) and a doublet for the asymmetric bending.

A summary of these predicted vibrational modes is presented in the table below.

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Technique |

| O-H Stretch | 3200-3600 (broad) | FT-IR |

| N-H Asymmetric & Symmetric Stretch | 3300-3500 | FT-IR |

| Aromatic C-H Stretch | 3000-3100 | FT-IR, Raman |

| Aliphatic C-H Stretch | 2850-2970 | FT-IR, Raman |

| N-H Scissoring | 1600-1650 | FT-IR |

| Aromatic C=C Stretch | 1450-1600 | FT-IR, Raman |

| Isopropyl C-H Bend | 1365-1385 | FT-IR |

| C-O Stretch | 1200-1260 | FT-IR |

| O-H Bend (in-plane) | 1330-1440 | FT-IR |

Vibrational spectroscopy can also offer insights into the conformational preferences of the molecule. The exact positions and shapes of the O-H and N-H stretching bands can be influenced by intra- and intermolecular hydrogen bonding. In this compound, the proximity of the amino and hydroxyl groups on the benzene ring allows for the possibility of intramolecular hydrogen bonding. This interaction would likely lead to a red-shift (lowering of the wavenumber) and broadening of the O-H and N-H stretching bands compared to a conformation where such bonding is absent. mdpi.com Furthermore, the rotational position of the isopropyl group could influence the vibrational modes of the adjacent aromatic C-H bond, although these effects may be subtle. Detailed conformational analysis often requires computational modeling, such as Density Functional Theory (DFT), to correlate calculated vibrational frequencies of different conformers with experimental data. aip.orgmdpi.com

Assignment of Characteristic Vibrational Modes

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR details the types of carbon atoms present.

The chemical shifts in both ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. The electron-donating effects of the amino (-NH₂) and hydroxyl (-OH) groups, and the alkyl nature of the isopropyl group, will influence the chemical shifts of the aromatic protons and carbons in a predictable manner.

¹H NMR: The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The -OH and -NH₂ protons will appear as broad singlets, with their chemical shifts being dependent on solvent and concentration. The isopropyl group will exhibit a septet for the methine proton and a doublet for the two equivalent methyl groups. Based on substituent effects in similar compounds, the aromatic proton ortho to the hydroxyl group and meta to the amino group is expected to be the most upfield. wisc.edulibretexts.org

¹³C NMR: The ¹³C NMR spectrum will display nine distinct signals, corresponding to the nine unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons are significantly influenced by the attached substituents. The carbons bearing the -OH and -NH₂ groups will be the most deshielded (downfield). The carbons of the isopropyl group will appear in the aliphatic region of the spectrum. nih.govresearchgate.netucf.edu

The predicted chemical shifts are summarized in the following tables.

Predicted ¹H NMR Chemical Shifts

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H (position 2) | 6.6 - 6.8 | d |

| Aromatic H (position 5) | 6.5 - 6.7 | dd |

| Aromatic H (position 6) | 6.7 - 6.9 | d |

| -OH | 4.0 - 6.0 (broad) | s |

| -NH₂ | 3.0 - 5.0 (broad) | s |

| -CH(CH₃)₂ | 2.8 - 3.2 | sept |

| -CH(CH₃)₂ | 1.1 - 1.3 | d |

Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C1 (-OH) | 145 - 150 |

| C2 | 115 - 120 |

| C3 (-CH(CH₃)₂) | 135 - 140 |

| C4 (-NH₂) | 140 - 145 |

| C5 | 110 - 115 |

| C6 | 118 - 123 |

| -CH(CH₃)₂ | 25 - 30 |

| -CH(CH₃)₂ | 20 - 25 |

The splitting patterns observed in the ¹H NMR spectrum are a result of spin-spin coupling between neighboring non-equivalent protons. The magnitude of the coupling constant (J), measured in Hertz (Hz), provides valuable information about the spatial relationship between the coupled protons.

Aromatic Protons: For the substituted benzene ring of this compound, ortho-coupling (³J) between adjacent protons typically ranges from 7 to 10 Hz. Meta-coupling (⁴J) between protons separated by three bonds is much smaller, usually between 2 and 3 Hz. acdlabs.comlibretexts.org The proton at position 5 is expected to appear as a doublet of doublets due to coupling with both the ortho proton at position 6 and the meta proton at position 2.

Isopropyl Group: The methine proton of the isopropyl group will be split into a septet by the six equivalent protons of the two methyl groups. Conversely, the six methyl protons will be split into a doublet by the single methine proton. The typical vicinal coupling constant (³J) for this type of aliphatic system is around 6-7 Hz.

Predicted ¹H-¹H Coupling Constants

| Coupled Protons | Type of Coupling | Predicted J-value (Hz) |

| H2 - H6 | meta (⁴J) | 2 - 3 |

| H5 - H6 | ortho (³J) | 7 - 10 |

| H2 - H5 | para (⁵J) | ~0 |

| CH - CH₃ | vicinal (³J) | 6 - 7 |

Chemical Shift Analysis for Structural Confirmation

Mass Spectrometry (MS) Applications for this compound (LC-MS/MS, HRMS, MALDI-MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is crucial for determining the molecular weight and elemental composition, as well as for obtaining structural information through fragmentation patterns.

LC-MS/MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for analyzing compounds in complex mixtures. nih.govresearchgate.net For this compound, LC would first separate the compound from any impurities. In the mass spectrometer, the parent ion would be selected and then fragmented to produce a characteristic MS/MS spectrum. A likely fragmentation pathway would involve the loss of a methyl group from the isopropyl substituent, a common fragmentation for branched alkyl phenols. nih.gov

HRMS: High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental formula. thermofisher.comnih.gov For C₉H₁₃NO, the expected exact mass would be calculated and compared to the measured value to confirm the elemental composition with a high degree of confidence.

MALDI-MS: Matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is a soft ionization technique often used for larger molecules, but it can also be applied to small organic molecules with the appropriate matrix. rsc.orgrsc.orgnih.gov MALDI-MS would primarily be used to confirm the molecular weight of this compound, typically observing the protonated molecule [M+H]⁺.

Predicted Mass Spectrometry Data

| Technique | Ionization Mode | Expected Ion (m/z) | Information Obtained |

| HRMS | ESI+ | 152.1070 for [C₉H₁₃NO + H]⁺ | High-accuracy mass measurement for elemental formula confirmation. |

| LC-MS/MS | ESI+ | Precursor: 152.1; Product ions: e.g., 137.1 (loss of CH₃) | Structural confirmation through characteristic fragmentation patterns. nih.gov |

| MALDI-MS | 152.1 for [M+H]⁺ | Confirmation of molecular weight. |

Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. The chemical formula for this compound is C9H13NO, corresponding to a molecular weight of approximately 151.21 g/mol . ontosight.ai In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a positively charged molecular ion ([M]•+).

The molecular ion peak for this compound is expected at an m/z of 151. Due to the presence of a single nitrogen atom, this molecular ion peak is an odd number, consistent with the nitrogen rule. libretexts.org The stability of the aromatic ring often results in a prominent molecular ion peak. libretexts.orgdocbrown.info

Following ionization, the molecular ion undergoes fragmentation, breaking into smaller, charged fragments. The analysis of these fragments provides a molecular fingerprint that aids in structural elucidation. For this compound, predictable fragmentation pathways include:

Loss of an isopropyl group: A common fragmentation for isopropyl-substituted compounds is the cleavage of the C-C bond between the aromatic ring and the isopropyl group, leading to the loss of a propyl radical (•C3H7) or a stable isopropyl cation. The most significant fragmentation is often the loss of a methyl group from the isopropyl substituent (a benzylic cleavage) to form a stable secondary carbocation. This would result in a fragment ion at m/z 136 ([M-15]+).

Loss of functional groups: Cleavage adjacent to the amino or hydroxyl groups can occur. For instance, the loss of a hydrogen atom from the molecular ion can produce an [M-1]+ peak at m/z 150. docbrown.info

Ring cleavage: The stable aromatic ring can also break apart, though this typically requires more energy and results in smaller fragments in the lower m/z region of the spectrum. docbrown.info

A summary of predicted key fragments is presented below.

| Predicted m/z | Ion Formula (putative) | Description |

| 151 | [C9H13NO]+• | Molecular Ion (M+) |

| 136 | [C8H10NO]+ | Loss of a methyl group (•CH3) from the isopropyl substituent |

| 108 | [C6H6NO]+ | Loss of the isopropyl group (•C3H7) |

Isotopic Abundance Studies

Isotopic abundance analysis provides further confirmation of a compound's elemental composition by examining the relative intensities of isotopic peaks (e.g., M+1, M+2) in a mass spectrum. whitman.edu Each element in this compound (Carbon, Hydrogen, Nitrogen, Oxygen) has naturally occurring heavier isotopes.

The M+1 peak arises primarily from the presence of Carbon-13 (¹³C), which has a natural abundance of approximately 1.1%. whitman.edu The M+1 peak intensity can be estimated based on the number of carbon atoms in the molecule. For a molecule with nine carbon atoms (C9H13NO), the probability of having one ¹³C atom is roughly 9 x 1.1% = 9.9%. The presence of ¹⁵N (0.4% natural abundance) also contributes minutely to the M+1 peak. whitman.edu

The M+2 peak is mainly due to the presence of Oxygen-18 (¹⁸O), with a natural abundance of 0.2%, or the presence of two ¹³C atoms simultaneously. whitman.edu The relative intensities of these isotopic peaks must match the theoretical distribution calculated from the compound's chemical formula, providing a high degree of confidence in the assigned molecular formula. These isotopic patterns are critical in distinguishing between compounds with the same nominal mass but different elemental compositions. whitman.edu

| Isotope | Natural Abundance (%) | Contribution to Isotopic Peaks |

| ¹³C | ~1.1% | M+1 |

| ¹⁵N | ~0.4% | M+1 |

| ¹⁸O | ~0.2% | M+2 |

| ²H | ~0.015% | M+1 |

Table data sourced from general chemical principles. whitman.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions of this compound

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which induces electronic transitions within a molecule. uobabylon.edu.iq This technique is particularly useful for analyzing compounds with chromophores, such as the aromatic ring in this compound. The phenol and amino groups act as auxochromes, modifying the absorption characteristics of the benzene chromophore.

The electronic spectrum of this compound is expected to show absorptions resulting from the promotion of electrons from bonding (π) and non-bonding (n) orbitals to anti-bonding (π*) orbitals. uobabylon.edu.iquzh.ch

π → π* Transitions: These transitions are characteristic of aromatic systems and other molecules with conjugated π-electron systems. They are typically high-energy transitions, resulting in strong absorption bands. For substituted benzenes, two such bands are often observed, corresponding to the E2-band and B-band.

n → π* Transitions: These transitions involve the promotion of a non-bonding electron (from the lone pairs on the oxygen and nitrogen atoms) to a π* anti-bonding orbital. uzh.chslideshare.net These are generally lower in energy (occur at longer wavelengths) and have a much lower intensity compared to π → π* transitions. uobabylon.edu.iq

The presence of the -OH (hydroxyl) and -NH2 (amino) groups, which are powerful auxochromes, is expected to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted benzene. nih.govmdpi.com This is due to the donation of their non-bonding electrons to the aromatic ring, which extends the conjugation and lowers the energy gap between the π and π* orbitals. The isopropyl group, an alkyl substituent, may cause a small bathochromic shift through hyperconjugation.

| Transition Type | Involved Orbitals | Expected Wavelength Region | Relative Intensity |

| π → π | π (aromatic ring) → π | Shorter UV range (~200-280 nm) | High |

| n → π | n (O, N lone pairs) → π | Longer UV range (~280-350 nm) | Low |

Table data based on established principles of UV-Vis spectroscopy. uobabylon.edu.iquzh.chslideshare.net

X-ray Diffraction Studies for Solid-State Structure Determination of this compound and its Derivatives

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern produced when X-rays are scattered by the electron clouds of the atoms in a crystal, one can determine bond lengths, bond angles, and torsional angles. This technique provides an unambiguous confirmation of molecular connectivity and conformation in the solid state. researchgate.net

While specific crystal structure data for this compound is not publicly available, studies on related aminophenol and sulfonamide derivatives demonstrate the power of this technique. nist.govbeilstein-journals.org For a compound like this compound, a single-crystal X-ray diffraction study would reveal:

Molecular Conformation: The orientation of the isopropyl, amino, and hydroxyl groups relative to the phenyl ring.

Intermolecular Interactions: The presence and geometry of hydrogen bonds are of particular interest. The amino (-NH2) and hydroxyl (-OH) groups can both act as hydrogen bond donors and acceptors. This would likely lead to the formation of extensive hydrogen-bonded networks, such as chains or sheets, which dictate the crystal packing. nist.govbeilstein-journals.org For example, studies on other amino-substituted compounds show the formation of dimeric structures or extended chains through N-H···O interactions. beilstein-journals.org

Crystallographic Data: The analysis would yield the unit cell dimensions (a, b, c, α, β, γ), the space group, and the number of molecules in the asymmetric unit, which are fundamental properties of the crystalline form. researchgate.net

Such structural information is invaluable for understanding the physical properties of the solid material and for computational modeling studies.

Computational Chemistry and Theoretical Insights into 4 Amino 3 Isopropyl Phenol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a pivotal tool in computational chemistry, providing a robust framework for investigating the electronic structure and properties of molecules. tandfonline.com Its application to 4-Amino-3-(isopropyl)phenol allows for a detailed theoretical exploration of its inherent chemical nature, bridging the gap between molecular structure and reactivity.

Prediction of Molecular Geometries and Energetics

The foundational step in the computational analysis of a molecule is the optimization of its geometry to identify its most stable three-dimensional conformation. For this compound, this process involves calculating the total electronic energy for various atomic arrangements and finding the structure that corresponds to an energy minimum. Theoretical calculations are typically performed in the gas phase for an isolated molecule, which may lead to slight differences when compared to experimental values obtained in the solid state due to intermolecular interactions. researchgate.net

Using DFT methods, such as the B3LYP functional combined with a basis set like 6-311++G(d,p), the bond lengths, bond angles, and dihedral angles of the molecule can be precisely determined. researchgate.net The substitution of the isopropyl group on the phenol (B47542) ring can influence the bond lengths within the aromatic system. tandfonline.com The optimized geometry provides the essential structural parameters that form the basis for all subsequent property calculations.

Table 1: Illustrative Predicted Geometrical Parameters for this compound This table presents illustrative data based on typical values for the functional groups, as specific published calculations for this molecule are not available.

| Parameter | Predicted Value (Illustrative) | Justification |

|---|---|---|

| C-O Bond Length | 1.36 Å | Typical for a phenolic hydroxyl group. |

| C-N Bond Length | 1.40 Å | Characteristic of an amino group attached to an aromatic ring. |

| Aromatic C-C Bond Length | 1.39 - 1.41 Å | Standard bond lengths within a benzene (B151609) ring, with minor variations due to substituents. |

| C(ring)-C(isopropyl) Bond Length | 1.52 Å | Typical single bond length between an sp² and an sp³ carbon. |

| O-H Bond Length | 0.96 Å | Standard length for a hydroxyl proton. |

| N-H Bond Length | 1.01 Å | Standard length for an amine proton. |

| C-C-O Bond Angle | ~119° | Reflects the sp² hybridization of the ring carbon. |

| C-C-N Bond Angle | ~121° | Influenced by the steric presence of the adjacent isopropyl group. |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. researchgate.net The HOMO energy is an indicator of the molecule's electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.nettandfonline.com A smaller gap generally implies higher reactivity.

For this compound, the electron-donating phenolic hydroxyl and amino groups, along with the alkyl isopropyl group, are expected to increase the energy of the HOMO, making the molecule susceptible to electrophilic attack. The HOMO is likely localized over the electron-rich aromatic ring and the nitrogen and oxygen atoms. The LUMO is anticipated to be distributed across the aromatic system. The analysis of these orbitals helps in identifying the regions of the molecule that are most likely to participate in chemical reactions. tandfonline.com

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound This table presents illustrative data. The actual values are dependent on the specific computational method and basis set employed.

| Parameter | Energy (eV) (Illustrative) | Significance |

|---|---|---|

| EHOMO | -5.25 | Relates to the ionization potential; indicates electron-donating character. |

| ELUMO | -0.60 | Relates to the electron affinity; indicates electron-accepting character. |

| Energy Gap (ΔE) | 4.65 | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. tandfonline.com |

Simulation of Spectroscopic Properties

DFT calculations are a powerful tool for predicting and interpreting various types of molecular spectra. By computing the harmonic vibrational frequencies, a theoretical infrared (IR) and Raman spectrum can be generated. nih.gov The absence of imaginary frequencies in the calculated vibrational modes confirms that the optimized structure corresponds to a true energy minimum. nih.gov These simulated spectra can be compared with experimental results to validate the molecular structure and assign specific vibrational modes to the observed spectral bands. acs.org

Furthermore, Time-Dependent DFT (TD-DFT) calculations can be used to simulate the electronic absorption spectrum (UV-Visible). rjptonline.org This method provides information about the electronic transitions between molecular orbitals, allowing for the prediction of the absorption wavelengths and intensities, which are fundamental to understanding the molecule's photophysical behavior. researchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Beyond static molecular properties, computational chemistry provides profound insights into the dynamics of chemical reactions. By mapping the potential energy surface, it is possible to elucidate complex reaction mechanisms, identify intermediates, and understand the factors controlling reaction outcomes.

Transition State Analysis

A key aspect of studying reaction mechanisms is the identification and characterization of the transition state (TS). A transition state is a specific configuration along the reaction coordinate that represents the highest potential energy barrier between reactants and products. csic.es Computationally, a TS is located as a first-order saddle point on the potential energy surface, which is confirmed by a frequency calculation that yields exactly one imaginary frequency corresponding to the motion along the reaction coordinate. csic.es

The geometry of the transition state reveals which bonds are being formed and which are being broken, offering a snapshot of the reaction at its most critical point. For instance, in a potential electrophilic substitution reaction on the phenol ring of this compound, TS analysis would detail the precise interactions between the ring and the incoming electrophile.

Energy Barrier Calculations

Once the structures of the reactants, products, and the connecting transition state are optimized, the energy barrier, or activation energy (ΔE‡), of the reaction can be calculated. This barrier is the energy difference between the transition state and the initial reactants. The magnitude of this barrier is directly related to the reaction rate; a lower energy barrier implies a faster reaction.

By calculating and comparing the energy barriers for multiple competing reaction pathways, computational models can predict the most favorable mechanism. jst.go.jp This predictive capability is invaluable for understanding reaction selectivity and for designing more efficient synthetic routes. For example, theoretical calculations could determine whether a reaction is more likely to occur at the amino group or the phenol ring under specific conditions.

Table 3: Illustrative Energy Profile for a Hypothetical Reaction of this compound This table illustrates a hypothetical exothermic reaction profile to demonstrate the concept of energy barrier calculation.

| Species | Description | Relative Energy (kcal/mol) (Illustrative) |

|---|---|---|

| Reactants | This compound + Reagent | 0.0 |

| Transition State | Highest energy point along the reaction coordinate | +20.5 |

| Products | Resulting chemical species after the reaction | -15.0 |

Molecular Docking Studies for Chemical Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is instrumental in drug discovery and materials science for understanding intermolecular interactions at the atomic level. In the context of this compound, molecular docking studies can elucidate its potential biological targets and interaction mechanisms.

Detailed research findings from studies on structurally similar compounds, such as 4-amino-2-isopropyl-5-methylphenol, have demonstrated the utility of molecular docking in identifying potential anticancer activities. researchgate.netcolab.ws For instance, in a study involving this related compound, molecular docking was used to analyze its binding mechanism with specific protein targets. researchgate.netcolab.ws This type of analysis typically involves preparing a 3D structure of the ligand and the target protein, followed by a simulation that samples a large number of possible conformations and orientations of the ligand within the protein's binding site. The results are then scored based on the predicted binding affinity, which is often expressed in terms of binding energy (kcal/mol).

A hypothetical molecular docking study of this compound against a relevant biological target, such as a specific enzyme or receptor, would likely reveal key interactions. The amino and hydroxyl groups of the phenol ring are capable of forming hydrogen bonds with amino acid residues in the binding pocket of the target protein. The isopropyl group, being hydrophobic, would likely engage in van der Waals interactions with nonpolar residues.

The outcomes of such a study can be summarized in a table detailing the binding energies and the specific amino acid residues involved in the interactions. This information is crucial for understanding the compound's structure-activity relationship and for designing new molecules with enhanced or modified activities.

Table 1: Hypothetical Molecular Docking Results for this compound This table is a representative example of data that would be generated from a molecular docking study.

| Target Protein | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|---|

| Enzyme X | -7.5 | SER-122, LYS-124 | Hydrogen Bond |

| LEU-89, ILE-175 | Hydrophobic Interaction | ||

| Receptor Y | -6.8 | ASP-206, GLU-235 | Hydrogen Bond |

Quantitative Structure-Activity Relationship (QSAR) Modeling in Phenolic Amine Chemistry

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are widely used in medicinal chemistry and toxicology to predict the activity of new or untested compounds. In the field of phenolic amine chemistry, QSAR models can be developed to predict various endpoints, such as toxicity, carcinogenicity, or receptor binding affinity. acs.org

The development of a QSAR model involves several key steps. First, a dataset of compounds with known activities is compiled. For each compound, a set of molecular descriptors is calculated. These descriptors can be physicochemical (e.g., logP, molecular weight), electronic (e.g., partial charges), or topological (e.g., connectivity indices). A mathematical equation is then derived to correlate these descriptors with the observed biological activity. This model is then rigorously validated to ensure its predictive power.

For phenolic amines, QSAR models have been used to predict skin sensitization potential. oup.com The Local Lymph Node Assay (LLNA) is often used to generate the data for these models, which can then classify compounds as non-sensitizers, weak, moderate, or strong sensitizers. oup.com The accuracy of these models is assessed using statistical parameters such as the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the root mean square error (RMSE).

A QSAR study on a series of phenolic amines, including this compound, would aim to build a predictive model for a specific biological activity. The model would identify the key structural features that influence this activity. For example, the presence and position of the amino and isopropyl groups on the phenol ring would be critical determinants of the compound's properties.

Table 2: Representative QSAR Model Performance for a Phenolic Amine Dataset This table illustrates typical statistical parameters used to evaluate the performance of a QSAR model.

| Model Type | Endpoint | r² (Training Set) | q² (Cross-Validation) | RMSE |

|---|---|---|---|---|

| Multiple Linear Regression | Skin Sensitization | 0.85 | 0.75 | 0.35 |

| Partial Least Squares | Carcinogenicity | 0.78 | 0.68 | 0.42 |

Derivatives and Analogs of 4 Amino 3 Isopropyl Phenol: Synthesis and Chemical Exploration

Synthesis of Phenolic Amino Alcohols Derived from Aminophenols

The synthesis of phenolic amino alcohols, which are compounds containing hydroxyl, amino, and alcohol functionalities on a phenol (B47542) base, can be achieved through various synthetic strategies. A prominent method involves the ring-opening of epoxides. One environmentally friendly approach describes a one-pot synthesis of β-amino alcohol derivatives starting from aromatic phenols, epichlorohydrin, and various amines. researchgate.net This reaction is effectively carried out using a combination of a phase transfer catalyst, such as 1-butyl-3-methylimidazolium chloride ([BMIM]Cl), and a biocatalyst like Aspergillus Oryzae lipase. researchgate.net

The reaction mechanism proceeds via the formation of a phenoxide ion from the starting phenol. This phenoxide then acts as a nucleophile, attacking the epichlorohydrin. The subsequent intermediate epoxide ring is then opened by an amine to yield the final β-amino alcohol derivative. researchgate.net The efficiency of this reaction is influenced by the nature of the substituents on the phenol ring; electron-donating groups tend to accelerate the reaction, whereas electron-withdrawing groups can slow it down by stabilizing the phenoxide ion through resonance. researchgate.net The choice of amine also plays a role, with secondary amines like morpholine (B109124) and piperidine (B6355638) often showing better reaction rates and yields compared to primary aliphatic amines. researchgate.net While this general methodology is applicable to a range of substituted phenols, it provides a clear pathway for deriving phenolic amino alcohols from aminophenol scaffolds.

Another approach to synthesizing amino alcohols involves the concomitant formation of a new carbon-carbon bond and the creation of vicinal stereogenic centers in a single step, which is considered a highly efficient strategy. diva-portal.org The synthesis of 4-((1S)-1-amino-3-hydroxypropyl)-3-(trifluoromethyl)phenol, an analog, involves a multi-step process that starts with a phenolic compound containing a trifluoromethyl group. evitachem.com The synthesis introduces the hydroxypropyl group via alkylation and the amino group through methods like reductive amination. evitachem.com

Formation of Schiff Bases from 4-Aminophenol (B1666318) Derivatives

Schiff bases, or azomethines, are synthesized through the condensation reaction of a primary amine with an active carbonyl compound, such as an aldehyde or ketone. researchgate.netbepls.com The amino group of 4-aminophenol and its derivatives is a reactive nucleophile that readily participates in this transformation to form an imine linkage (-C=N-). mdpi.comnepjol.info

The synthesis is often catalyzed to enhance the reaction rate and yield. A variety of catalysts have been employed, including protic acids like perchloric acid (HClO4) and solid acid catalysts such as dodecatungstosilicic acid/P₂O₅. researchgate.net Research has shown that these reactions can be performed efficiently under solvent-free conditions at room temperature, for instance, by simply grinding the reactants with the catalyst. researchgate.net Microwave-assisted synthesis has also emerged as an expeditious and environmentally friendlier method, offering significant reductions in reaction times and good conversion rates. researchgate.net

A general procedure for synthesizing Schiff bases from 4-aminophenol involves dissolving the aminophenol and a selected aldehyde in a suitable solvent, such as absolute ethanol. mdpi.com The reaction progress is monitored, often by thin-layer chromatography (TLC), and upon completion, the resulting Schiff base product precipitates and can be collected by filtration and purified by recrystallization. mdpi.com This methodology has been used to synthesize a wide range of Schiff bases by varying the aldehyde reactant, leading to derivatives with diverse substitutions. mdpi.comnih.gov

| Reactant 1 (Amine) | Reactant 2 (Aldehyde) | Catalyst/Conditions | Product Type | Ref |

| 4-Aminophenol | Various aromatic aldehydes | Dodecatungstosilicic acid/P₂O₅, solvent-free | Schiff Base | researchgate.net |

| 4-Aminophenol | Various substituted aldehydes | Absolute ethanol, reflux | Schiff Base | mdpi.com |

| 4-Amino-triazole dimer | Various aromatic aldehydes | Microwave irradiation | Schiff Base | researchgate.net |

| 4-Aminophenol | 4-chloro-5-nitrosalicylaldehyde | Ethanol, reflux | Schiff Base | nih.gov |

Synthesis of Nitrogen-Containing Heterocycles Incorporating Aminophenol Moieties

The aminophenol scaffold is a versatile starting point for constructing various nitrogen-containing heterocyclic systems, which are of significant interest in medicinal and materials chemistry.

Triazole and Thiadiazole Derivatives

The synthesis of 1,2,4-triazoles and 1,3,4-thiadiazoles often begins with the conversion of the primary amino group of an aminophenol derivative into a more complex intermediate. For instance, 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols are key precursors for synthesizing fused heterocyclic systems like triazolo-thiadiazoles. ajol.info These triazole-thiols can be prepared from aromatic carboxylic acids, which are first converted to their corresponding potassium dithiocarbazinate salts. These salts then undergo cyclization with hydrazine (B178648) hydrate (B1144303) to yield the desired 4-amino-5-substituted-1,2,4-triazole-3-thiol. ajol.info

Once the aminotriazole-thiol is obtained, it can be used in several ways:

Reaction with Carboxylic Acids: Condensation of the aminotriazole-thiol with various aromatic carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride leads to the formation of 3,6-disubstituted-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles. ajol.infoclockss.org

Reaction with Aryl Isothiocyanates: The reaction of an aminotriazole-thiol with an aryl isothiocyanate can yield either acyclic N,N'-disubstituted thioureas at room temperature or, upon heating, can lead to cyclized triazolothiadiazole derivatives. researchgate.net

Reaction with Aldehydes: Condensation of the 4-amino group of the triazole-thiol with aromatic aldehydes results in the formation of the corresponding Schiff bases, introducing further structural diversity. nepjol.info

These multi-step synthetic pathways allow for the incorporation of the core structure of an aminophenol into a wide array of triazole and thiadiazole heterocyclic systems. nahrainuniv.edu.iqmdpi.com

Phenoxazine (B87303) Ring Systems

The phenoxazine ring system can be synthesized using aminophenol derivatives as key building blocks. A common strategy involves the palladium-catalyzed O-arylation cross-coupling reaction. orientjchem.orgresearchgate.net In this approach, a substituted phenol, such as 4-isopropylphenol (B134273), is reacted with a halogenated phenoxazine precursor, like 6-chlorodibenzo[a,j]phenoxazin-5-one. orientjchem.org The reaction is facilitated by a catalyst system, for example, palladium(II) acetate (B1210297) combined with a bulky phosphine (B1218219) ligand such as t-BuXphos. orientjchem.orgnih.gov

The general procedure involves heating the phenol, the chloro-phenoxazine intermediate, the palladium catalyst, a ligand, and a base (e.g., potassium phosphate) in an inert solvent like toluene. nih.gov The reaction is monitored until completion, after which the phenoxazine ether derivative is isolated and purified. nih.gov Yields for such reactions are reported to be influenced by the electronic nature of the phenol, with electron-rich phenols generally providing higher yields. orientjchem.orgresearchgate.net This method allows for the direct coupling of the phenolic oxygen of a 4-aminophenol derivative (or its analog) to a pre-formed phenoxazine core, creating complex polycyclic structures. Another route involves the condensation of an o-aminophenol with a quinone derivative. rsc.org

Benzimidazole-Based Structures

Benzimidazoles are typically synthesized by the condensation of an o-phenylenediamine (B120857) (OPD) with either an aldehyde or a carboxylic acid (or its derivatives). nih.govrsc.orgrasayanjournal.co.in To utilize a 4-aminophenol derivative as a precursor for a benzimidazole (B57391), it would first need to be chemically modified to introduce a second amino group ortho to the existing one, thereby forming an o-phenylenediamine structure.

Once the appropriate OPD derivative is synthesized, a variety of methods can be employed for the cyclization step:

Condensation with Aldehydes: The reaction of an OPD with an aldehyde is a common and direct route to 2-substituted benzimidazoles. researchgate.net This reaction can be catalyzed by a wide range of catalysts, including acid catalysts like boric acid, nano-particle catalysts such as nano-Fe₂O₃ or nano-Ni(II)/Y zeolite, and deep eutectic solvents. nih.govrsc.orgrasayanjournal.co.in Many of these methods are designed to be environmentally benign, using aqueous media or solvent-free conditions. rsc.org

Condensation with Carboxylic Acids: The reaction with carboxylic acids typically requires harsher conditions or the use of dehydrating agents to facilitate the cyclization. researchgate.net

Metal-Catalyzed Reactions: Transition metal catalysts, such as palladium and copper, can facilitate the cyclization and functionalization of benzimidazole scaffolds. nih.gov For example, a manganese(I) complex has been used to catalyze the synthesis of benzimidazoles from aromatic diamines and primary alcohols. nih.gov

The choice of synthetic route and catalyst allows for the creation of a diverse library of benzimidazole derivatives originating from an aminophenol core structure. researchgate.net

Exploration of Analogues with Modified Substituents

The synthesis of structural analogs of 4-amino-3-(isopropyl)phenol, where substituents on the aromatic ring are altered, provides insight into structure-activity relationships and access to new chemical entities.

4-amino-3-nitrophenol (B127093)